Methylstenbolone
Description
Classification within Synthetic Androgen Receptor Ligands
Methylstenbolone, chemically designated as 2,17α-dimethyl-17β-hydroxy-5α-androst-1-en-3-one, is classified as a synthetic and orally active anabolic-androgenic steroid (AAS). nih.govwikipedia.org It is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT), placing it within the androstane (B1237026) steroid family. wikipedia.org As a synthetic androgen receptor ligand, its mechanism of action involves binding to and activating the androgen receptor (AR), a member of the steroid and nuclear receptor superfamily that functions as an intracellular transcription factor. nih.gov
The development of synthetic AR ligands historically aimed to modify the structure of endogenous androgens like testosterone (B1683101) to enhance specific properties. nih.gov this compound's structure is a variation on stenbolone (B1681136), with the addition of a methyl group at the C-17α position. wikipedia.org This modification is a common strategy in the synthesis of oral steroids. It is also structurally related to other AAS such as methasterone (B159527), being its δ1-isomer. wikipedia.org Although synthesized, this compound was never introduced for legitimate medical use. wikipedia.org
Evolution of Research Interest in Designer Steroids and this compound
Research interest in designer steroids grew significantly in the early 2000s following high-profile doping cases, such as the BALCO scandal, which brought substances like tetrahydrogestrinone (B1233274) (THG) to light. nih.govresearchgate.net These events highlighted the practice of synthesizing novel compounds to evade detection by standard anti-doping tests. researchgate.net Designer steroids are often developed from historical scientific literature but have not undergone formal safety or efficacy testing. researchgate.net
This compound emerged within this context and was identified as a new designer steroid around 2012. nih.govnih.gov The scientific and regulatory interest in this compound and similar compounds stems from their illicit sale, often mislabeled as "nutritional supplements" or "dietary supplements" and distributed through online channels. nih.govnih.gov This trend has prompted researchers to focus on identifying these unknown substances in commercially available products and understanding their metabolic fate in the human body for doping control purposes. nih.govnih.gov Studies have been initiated to characterize the metabolism of this compound to develop reliable detection methods for anti-doping screenings. nih.govnih.gov The continuous emergence of such compounds necessitates ongoing research and vigilance from the scientific community. nih.gov
Methodological Challenges in the Academic Study of Novel Anabolic Agents
The academic study of novel anabolic agents like this compound presents significant methodological challenges. A primary difficulty is the detection of unknown compounds that are not part of standard screening panels in doping control laboratories. nih.gov The identification of a previously unknown agent requires sophisticated analytical techniques and investigative work. researchgate.net
Key Methodological Hurdles:
Detection and Identification: Standard methods in doping control rely on target-based analysis, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govwaters.com These methods are highly sensitive for known compounds and their metabolites but are not designed to find substances of unknown structure. nih.govnih.gov The discovery of a new designer steroid often happens after a suspicious sample triggers further investigation or through the analysis of seized products. nih.gov
Metabolism Studies: For a compound to be included in routine anti-doping tests, its metabolites must be identified, as the parent compound may only be detectable for a short period. nih.gov This requires administration studies to characterize how the human body processes the substance. A 2013 study first investigated the human metabolism of this compound, identifying two hydroxylated metabolites. nih.gov A later, more comprehensive study using deuterated this compound identified up to 40 different metabolites, highlighting the complexity and the need for advanced techniques like hydrogen isotope ratio mass spectrometry (IRMS) to find long-term markers. nih.gov
Synthesis of Reference Materials: Once a potential metabolite is identified, its chemical structure must be confirmed. This often requires the chemical synthesis of the metabolite to create a reference standard for comparison. nih.govresearchgate.net This process can be complex and time-consuming. For instance, promising long-term metabolites of this compound were synthesized and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure for use in doping control analysis. nih.govresearchgate.net
Sample Preparation: The analysis of anabolic agents in biological matrices like urine is complicated by the presence of interfering substances. nih.gov Effective sample preparation, often involving enzymatic hydrolysis, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is crucial but must be optimized for new and structurally diverse compounds. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTSDURKYARCML-IYRCEVNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045943 | |
| Record name | (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6176-38-1 | |
| Record name | (5α,17β)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6176-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylstenbolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006176381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLSTENBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6T9C1YMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Methylstenbolone
Androgen Receptor Binding Kinetics and Ligand-Receptor Interactions
The primary mechanism of action for Methylstenbolone, like other AAS, involves its interaction with the androgen receptor (AR) wikipedia.orgnih.gov. This interaction initiates a cascade of events that ultimately influence gene expression and cellular function, particularly in tissues responsive to androgens, such as skeletal muscle benchchem.comwikipedia.orgnih.gov.
Affinity and Selectivity of this compound for Androgen Receptors
This compound is characterized as a derivative of dihydrotestosterone (B1667394) (DHT) and is described as possessing a "very high affinity for the androgen receptor" mdpi.com. While specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound in direct comparison to testosterone (B1683101) or DHT are not explicitly detailed in the provided search results, the general consensus points to a strong interaction with the AR mdpi.comnih.gov. Androgens, including testosterone and DHT, typically bind to the AR with high affinity in the low nanomolar range nih.gov. The structural modifications in synthetic AAS, such as those present in this compound, are crucial in determining their binding affinity and selectivity for the AR wikipedia.orgnipne.ro. Selectivity for the AR over other steroid hormone receptors is a key factor in an anabolic steroid's pharmacological profile, though detailed selectivity data for this compound is not extensively provided in the reviewed literature.
Post-Receptor Signaling Pathways and Downstream Cellular Events
Following binding to the androgen receptor, this compound initiates a series of intracellular events that lead to its anabolic effects. These events involve both genomic and potentially non-genomic signaling pathways.
Activation of Gene Expression Pathways
The binding of this compound to the androgen receptor triggers a conformational change in the receptor, facilitating its translocation into the cell nucleus wikipedia.orgnih.govnih.gov. Within the nucleus, the activated AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes aopwiki.orgmdpi.comnih.govresearchgate.net. This binding event, often in conjunction with co-regulators, modulates the transcription of these genes, thereby altering cellular functions wikipedia.orgnih.govnih.govaopwiki.orgmdpi.comnih.gov. These gene expression changes are fundamental to the anabolic and androgenic effects of AAS wikipedia.org. Non-genomic pathways, involving the activation of intracellular signaling cascades such as ERK, Akt, and MAPK, may also be initiated by AR activation, contributing to rapid cellular responses nih.govamegroups.org.
Modulation of Protein Synthesis Mechanisms
The activation of AR-mediated gene expression by this compound directly impacts cellular mechanisms related to protein synthesis, particularly in skeletal muscle tissue benchchem.com. By binding to the AR, this compound promotes increased muscle protein synthesis and nitrogen retention, which are critical for muscle growth and repair ontosight.aibenchchem.comwikipedia.org. This process contributes to muscle hypertrophy, the increase in the size of muscle cells, and may also stimulate the formation of new muscle fibers benchchem.comwikipedia.org. Furthermore, this compound can enhance muscle growth by increasing the activation and differentiation of satellite cells, which are muscle stem cells, and by improving the efficiency with which muscle tissue utilizes amino acids for protein synthesis netce.com.
Influence on Cellular Metabolism Beyond Anabolic Effects
While primarily recognized for its anabolic properties, research has indicated that this compound and its metabolites may exert influence on cellular metabolism through pathways beyond direct muscle protein synthesis. Notably, studies have investigated its potential anti-inflammatory properties in vitro.
This compound has been identified as a potent agent against nitric oxide (NO) production in cellular assays. In one study, this compound (substrate 1) demonstrated a significant inhibitory effect on NO production, with a reported IC50 value of 10.1 ± 0.3 µg/mL researchgate.netnih.gov. Certain microbial transformation products of this compound also exhibited anti-inflammatory activity by inhibiting NO production, with metabolites 3 and 9 showing IC50 values of 27.8 ± 1.1 µg/mL and 26.9 ± 0.4 µg/mL, respectively. Metabolites 2 and 6 displayed moderate inhibition of NO production, with IC50 values of 45.9 ± 0.8 µg/mL and 36.6 ± 1.2 µg/mL, respectively, compared to the standard inhibitor LNMMA (IC50 = 24.2 ± 0.8 µg/mL) researchgate.netnih.gov.
Furthermore, specific transformed products of this compound have shown the ability to inhibit T-cell proliferation. Compounds 1, 4, 5, 7, and 8 demonstrated strong inhibition of T-cell proliferation, with IC50 values ranging from <0.2 to 10.4 µg/mL. Compound 7 was particularly potent, with an IC50 < 0.2 µg/mL. Additionally, compounds 1 and 7 were observed to inhibit the production of the pro-inflammatory cytokine TNF-α researchgate.net. These findings suggest a potential role for this compound and its derivatives in modulating inflammatory responses at the cellular level.
Table 1: In Vitro Anti-inflammatory Activity of this compound and its Metabolites on Nitric Oxide (NO) Production
| Compound/Metabolite | Cell Line/Assay | IC50 (µg/mL) | Reference |
| This compound (1) | NO Production | 10.1 ± 0.3 | researchgate.netnih.gov |
| Metabolite 3 | NO Production | 27.8 ± 1.1 | researchgate.netnih.gov |
| Metabolite 9 | NO Production | 26.9 ± 0.4 | researchgate.netnih.gov |
| Metabolite 2 | NO Production | 45.9 ± 0.8 | researchgate.netnih.gov |
| Metabolite 6 | NO Production | 36.6 ± 1.2 | researchgate.netnih.gov |
| LNMMA (Standard) | NO Production | 24.2 ± 0.8 | researchgate.netnih.gov |
Table 2: In Vitro T-Cell Proliferation Inhibition by this compound Metabolites
| Compound | IC50 (µg/mL) | Reference |
| Compound 7 | < 0.2 | researchgate.net |
| Compound 1 | 10.1 | researchgate.net |
| Compound 4 | 10.4 | researchgate.net |
| Compound 5 | 9.5 | researchgate.net |
| Compound 8 | 7.2 | researchgate.net |
Molecular Mechanisms of Cellular Response in Non-Human and In Vitro Models
The investigation of this compound's cellular and molecular mechanisms often relies on in vitro models and non-human systems to understand its metabolism and biological activity. Studies employing human liver microsomes (HLM) and chimeric mouse models have been utilized to elucidate its metabolic pathways researchgate.netfu-berlin.de. These studies have identified various hydroxylated metabolites, suggesting that hydroxylation is a primary Phase I biotransformation route researchgate.netresearchgate.net. For instance, using HLM, researchers detected ten mono-hydroxylated derivatives and one unidentified derivative of this compound researchgate.net. In vitro studies using homogenised horse liver also revealed hydroxylation as the sole biotransformation pathway, yielding six metabolites researchgate.net. Microbial transformation studies have also been employed, identifying novel metabolites through the action of fungi like Macrophomina phaseolina and Cunninghamella blakesleeana researchgate.net. These investigations into metabolic pathways are crucial for understanding the compound's fate and for developing detection methods.
Effects on Muscle Hypertrophy Mechanisms in Cellular Models
This compound's primary mechanism of action related to muscle growth involves its interaction with androgen receptors (ARs) within muscle cells benchchem.comontosight.ai. Upon binding to ARs, this compound activates these receptors, initiating downstream signaling cascades that promote increased protein synthesis and nitrogen retention benchchem.comontosight.ai. These processes are fundamental to skeletal muscle hypertrophy, which is characterized by an increase in muscle fiber size nih.gov.
The molecular pathways implicated in this compound's anabolic effects are consistent with those of other AASs, often involving the PI3K/Akt/mTOR signaling pathway spandidos-publications.comfrontiersin.org. This pathway is a critical regulator of protein synthesis and cell growth in skeletal muscle nih.govcaldic.commdpi.com. Activation of this pathway by this compound can lead to enhanced translation of mRNA into proteins, thereby increasing muscle mass. While specific studies detailing this compound's direct modulation of these pathways are limited, its classification as an AAS strongly suggests its engagement with these well-established anabolic signaling cascades that govern muscle hypertrophy nih.govfrontiersin.org.
Investigation of this compound's Impact on Specific Cell Lines
Research has examined this compound's effects on various cell lines, providing insights into its biological activity and potential cellular interactions. In the context of its anti-inflammatory properties, studies have utilized immune cells, such as T-cells, to assess its impact on inflammatory responses researchgate.net.
Beyond its anti-inflammatory effects, this compound has also been evaluated in cytotoxicity assays. In one study, this compound (compound 1) exhibited activity against the human breast cancer cell line MCF7, with an IC50 of 12.26 ± 0.35 µg/mL. However, it also demonstrated toxicity towards the human normal cell line BJ, with an IC50 of 8.69 ± 0.02 µg/mL researchgate.netnih.gov. It is important to note that the microbial transformation products of this compound were found to be non-cytotoxic on BJ cells, suggesting a potential for biotransformation to reduce toxicity researchgate.netnih.gov.
In relation to muscle hypertrophy, myoblasts are a key cell type. Studies investigating muscle development and regeneration often utilize myoblast cell lines to understand the mechanisms of myogenesis researchgate.netnih.govmdpi.com. While direct studies detailing this compound's specific effects on myoblast proliferation and differentiation are scarce, its known mechanism of action through androgen receptors suggests it would influence pathways governing myoblast behavior and subsequent muscle fiber growth.
Metabolic Investigations of Methylstenbolone in Preclinical and in Vitro Models
In Vitro Biotransformation Pathways Using Hepatic Models
In vitro studies using hepatic models, such as human hepatocytes and liver microsomes, provide crucial insights into the initial metabolic transformations of methylstenbolone. These studies help identify the primary enzymes involved and the types of reactions that occur.
Phase I Metabolic Reactions: Hydroxylation and Other Transformations
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, hydroxylation is a predominant Phase I metabolic pathway. Cytochrome P450 (CYP) enzymes are primarily responsible for these transformations, catalyzing the addition of hydroxyl groups at various positions on the steroid molecule.
Hydroxylation: Studies have identified several hydroxylated metabolites, including:
16α/β-hydroxylation: Leading to the formation of 16α/β-hydroxythis compound (M1a, M1b) in both horses and humans benchchem.comdaneshyari.com.
20-Hydroxylation: Producing 20-hydroxythis compound (M1c), observed in equine liver microsomes daneshyari.com.
6-Hydroxylation: Detected in vitro using horse liver homogenates daneshyari.com.
Reduction: The 3-keto group of this compound can undergo reduction, yielding diastereomeric diols, such as 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol and 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol benchchem.com. The 1,2-double bond can also be reduced, leading to saturated analogs, as observed in human liver microsomes benchchem.com.
Epimerization: Epimerization at the C-17 position can occur, generating 17-epi-methylstenbolone (M3), which has been identified in equine urine daneshyari.com.
Phase II Metabolic Reactions: Glucuronidation and Sulfation
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase their water solubility and facilitate excretion.
Glucuronidation: this compound and its hydroxylated metabolites are extensively conjugated with glucuronic acid. A significant finding is the detection of over 40 glucuronidated metabolites in post-administration urine samples, indicating extensive conjugation of the parent compound and its metabolites benchchem.comnih.gov. Glucuronide conjugates have been identified at the 17β-hydroxy position of the parent compound and the 3α-hydroxy position of the 3α-diol metabolite benchchem.com.
Sulfation: While glucuronidation is a major pathway, sulfation has also been observed, though to a lesser extent. For instance, sulfate conjugates have been detected at the 16α-hydroxy position benchchem.com.
Identification and Structural Elucidation of Novel Metabolites
Advanced analytical techniques, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), are crucial for identifying and elucidating the structures of this compound metabolites.
In Vitro Metabolite Identification: Studies using human liver microsomes (HLM) have identified up to 10 mono-hydroxylated derivatives (U1-U10) and an unidentified derivative (U13) of this compound researchgate.netdshs-koeln.denih.gov. In vitro studies with human hepatocytes have also yielded key metabolites, including 17β,18-dihydroxy-2,17α-dimethyl-5α-androst-1-en-3-one and others wada-ama.org.
Structural Elucidation: The proposed structures of metabolites are often confirmed through comparison with synthesized reference standards, NMR spectroscopy, and high-resolution mass spectrometry, which provides precise mass measurements for molecular formula validation benchchem.com. For example, metabolites like 16α/β-hydroxythis compound (M1a, M1b), 20-hydroxythis compound (M1c), and 6-hydroxythis compound (M1d) have been identified in in vitro studies daneshyari.com.
In Vivo Metabolic Profiling in Animal Models (e.g., Equine, Chimeric Mice)
In vivo studies using animal models are essential for understanding the complete metabolic profile and excretion pathways of this compound in a living organism.
Excretion Studies in Animal Models to Identify Long-Term Metabolites
Excretion studies track the elimination of the parent compound and its metabolites in biological fluids like urine and plasma over time.
Equine Studies: In vivo experiments involving thoroughbred geldings administered this compound revealed the presence of this compound and 14 metabolites in urine samples. These included hydroxylated, dihydroxylated, reduced, and epimerized forms, as well as methasterone (B159527) daneshyari.com. This compound and ten of its metabolites were also detected in plasma samples daneshyari.com. Detection times for specific metabolites in urine and plasma have been reported, with some metabolites being detectable for up to 5 days in urine and 4.5 days in plasma daneshyari.com.
Chimeric Mouse Model: Studies using the uPA+/+-SCID chimeric mouse model have shown that this compound undergoes Phase I metabolism, resulting in mono-hydroxylated derivatives (U1-U10) and an unidentified derivative (U13) when studied with HLM. In chimeric mouse urine, only di-hydroxylated derivatives (U11-U12) were identified researchgate.netdshs-koeln.denih.gov.
Long-Term Metabolites: Research has focused on identifying metabolites that persist in the body for extended periods, aiding in doping control. A study using doubly labeled this compound detected up to 40 different deuterated metabolites, predominantly glucuronic acid conjugates, with some still detectable up to 29 days post-administration nih.gov. These long-term metabolites are critical for extending the detection window for this compound misuse nih.gov.
Comparative Metabolic Pathways Across Different Species
While studies have primarily focused on human and equine metabolism, comparative analyses highlight potential species-specific differences.
Human vs. Equine Metabolism: In humans, glucuronidation is a major Phase II pathway, with over 40 glucuronidated metabolites detected benchchem.comnih.gov. In horses, hydroxylation is the primary Phase I biotransformation, with six in vitro metabolites identified, including hydroxylated forms daneshyari.com. In vivo studies in horses detected 14 metabolites in urine, including hydroxylated, reduced, and epimerized forms daneshyari.com. Comparative analysis indicates that while the core metabolic pathways (hydroxylation, reduction, epimerization, and conjugation) are similar, the specific metabolites formed and their relative abundance can vary between species benchchem.comdaneshyari.com.
Analytical Methodologies for Methylstenbolone Detection and Quantification in Research
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone of analyzing complex biological samples, enabling the separation of target analytes from endogenous interferences. Both gas and liquid chromatography have been successfully applied to the analysis of Methylstenbolone.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a traditional and robust technique for steroid analysis. researchgate.net For the analysis of this compound and its metabolites, a chemical derivatization step is typically required to increase the volatility and thermal stability of the compounds. nih.gov The most common approach involves the formation of trimethylsilyl (B98337) (TMS) derivatives. nih.gov Urine samples are often prepared through enzymatic hydrolysis to cleave glucuronic acid conjugates, followed by liquid-liquid extraction and then derivatization. nih.govresearchgate.net
In a human excretion study, the trimethylsilyl derivatives of this compound metabolites were analyzed by GC coupled to tandem mass spectrometry (GC-MS/MS). nih.gov Research has utilized capillary columns like the HP-Ultra 1 for separation. researchgate.net The temperature programs for the GC oven are optimized to ensure efficient separation of the different steroid isomers and metabolites. researchgate.net GC-MS/MS remains a predominant instrument type in anti-doping laboratories for both initial testing and longitudinal monitoring of steroidal compounds. thermofisher.com
Liquid chromatography (LC) offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization, making it suitable for the direct analysis of steroid conjugates. waters.com LC coupled with high-resolution mass spectrometry (LC-HRMS) has been employed in metabolic studies of this compound in horses. researchgate.netdaneshyari.com This technique has proven effective in detecting a range of hydroxylated metabolites in both plasma and urine. researchgate.net
The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) allows for the simultaneous detection of intact phase I and phase II metabolites, including glucuronides and sulfates. waters.com This approach simplifies sample preparation by eliminating the hydrolysis step and can extend the window of detection by targeting long-term excreted metabolites. waters.com In studies of this compound's phase I metabolism, High-Performance Liquid Chromatography (HPLC) has been used to fractionate and isolate the parent compound from other steroids present in a product before further analysis. nih.gov
Mass Spectrometric Approaches for Identification and Confirmation
Mass spectrometry provides the high specificity and sensitivity required for the unambiguous identification and confirmation of prohibited substances like this compound.
Electron ionization is a classic ionization technique used in GC-MS analysis. The EI mass spectra of the trimethylsilyl-derivatized metabolites of this compound exhibit characteristic fragmentation patterns. nih.gov For instance, 16-hydroxylated steroid O-TMS derivatives produce diagnostic ions at mass-to-charge ratios (m/z) of 231 and 218. nih.govresearchgate.net These specific ions are crucial for identifying the structure of the metabolites. researchgate.net The fragmentation patterns can help pinpoint the site of metabolic modification, such as hydroxylation, on the steroid's core structure. researchgate.net
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection. In a GC-MS/MS method developed for this compound, multiple reaction monitoring (MRM) was used to detect the parent compound and its metabolites in samples that had previously tested positive for other steroids. nih.gov This technique allowed for the successful identification of this compound and one of its metabolites (U13) in a human urine sample. nih.gov The World Anti-Doping Agency (WADA) has established minimum required performance levels (MRPLs) for the detection of substances like this compound, and sensitive triple quadrupole MS/MS systems are used to meet these requirements. thermofisher.com For example, the MRPL for this compound was lowered from 2.5 ng/mL to 1.25 ng/mL in 2022, necessitating highly sensitive analytical methods. thermofisher.com
High-resolution mass spectrometry (HRMS), often used with LC, provides highly accurate mass measurements, which aids in the confident identification of metabolites. researchgate.netnih.gov In a study on horses, LC-HRMS analysis identified numerous previously unreported metabolites of this compound. researchgate.netdaneshyari.com HRMS is also a key component in advanced metabolic studies in humans, where it is used in combination with other techniques to characterize the structures of novel, long-term metabolites. researchgate.netnih.gov
Hydrogen isotope ratio mass spectrometry is a powerful tool for identifying drug metabolites in complex biological matrices like urine. researchgate.netdshs-koeln.de This technique is particularly effective when used in administration studies involving deuterium-labeled compounds. researchgate.netnih.gov In a comprehensive study of this compound metabolism, a single oral dose of doubly labeled this compound was administered to a volunteer. nih.gov The urine samples were then analyzed using GC coupled with IRMS. researchgate.netnih.gov
This approach allowed researchers to unambiguously distinguish drug-related metabolites from endogenous steroids by detecting their unique isotope ratio. researchgate.net Up to 40 different deuterated this compound metabolites were detected, primarily as glucuronic acid conjugates. nih.gov The combination of IRMS with HRMS enabled the structural elucidation of these metabolites and the identification of several long-term metabolites detectable up to 29 days post-administration, significantly extending the detection window compared to the parent compound. nih.gov
Data Tables
Table 1: Selected this compound Metabolites and Detection Details from Human Studies
| Metabolite ID | Proposed Structure | Analytical Technique | Detection Window | Source |
| S1 | 2,17α-dimethyl-16ξ,17β-dihydroxy-5α-androst-1-en-3-one | GC-MS/MS | Up to 7 days | nih.gov |
| S2 | 2,17α-dimethyl-3α,16ξ,17β-trihydroxy-5α-androst-1-ene | GC-MS/MS | Up to 7 days | nih.gov |
| Long-term (unspecified) | 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol | GC-IRMS, HRMS | Up to 29 days | nih.gov |
| Long-term (unspecified) | 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol | GC-IRMS, HRMS | Up to 29 days | nih.gov |
| Parent (Unchanged) | 2,17α-dimethyl-17β-hydroxy-5α-androst-1-en-3-one | GC-MS/MS | Up to 45 hours | nih.govresearchgate.net |
Table 2: Analytical Methodologies for this compound
| Technique | Sample Preparation | Key Findings | Source |
| GC-MS/MS | Enzymatic hydrolysis, LLE, TMS derivatization | Identification of hydroxylated metabolites (S1, S2); parent compound detectable for <45h, metabolites for ~7 days. | nih.gov |
| LC-HRMS | Solid-phase extraction, hydrolysis | Identification of multiple hydroxylated metabolites in horses; M8c and M9 offered longest detection in urine (up to 5 days). | researchgate.netdaneshyari.com |
| GC-IRMS & HRMS | LLE, HPLC fractionation, deconjugation | Administration of deuterated MSTEN enabled detection of ~40 metabolites; identified long-term metabolites detectable for 29 days. | researchgate.netnih.gov |
| LC-MS/MS | Solid-phase extraction | Allows for simultaneous detection of intact phase I and phase II metabolites without hydrolysis, potentially extending detection windows. | waters.com |
Development and Validation of Reference Materials for Analytical Chemistry
The accuracy and reliability of analytical measurements for this compound detection are fundamentally reliant on the availability of high-quality reference materials. Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, serving to calibrate instruments, validate methodologies, and ensure the comparability and traceability of results across different laboratories. nih.govwada-ama.orgsigmaaldrich.com The production of CRMs for anabolic-androgenic steroids (AAS), including designer steroids like this compound, follows rigorous protocols outlined by international standards such as ISO Guides 34 and 35. nih.govsigmaaldrich.com
The process of developing a CRM for a compound like this compound involves several key stages. Initially, the compound must be synthesized with a high degree of purity. wada-ama.org This is followed by a comprehensive characterization to confirm its identity and structure, often employing techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). wada-ama.orgtechnologynetworks.com Subsequently, the purity of the material is quantitatively assessed through collaborative studies involving multiple laboratories using validated analytical methods, such as high-performance liquid chromatography with a diode-array detector (HPLC-DAD). nih.gov
Homogeneity and stability assessments are critical components of the validation process. nih.gov Homogeneity studies ensure that each unit of the reference material has a consistent concentration of the analyte, while stability studies determine the shelf-life of the CRM and the appropriate storage conditions to prevent degradation. nih.gov The certified values assigned to these reference materials are traceable to the International System of Units (SI), providing a universal basis for comparison. nih.gov
For instance, the China National Institute of Metrology developed a series of AAS CRMs for the 2008 Olympic Games, highlighting the importance of these materials in high-stakes anti-doping control. nih.gov Similarly, organizations like the National Measurement Institute Australia (NMIA) have produced CRMs for testosterone (B1683101) and its metabolites in a human urine matrix to improve the accuracy of longitudinal studies monitoring for steroid abuse. wada-ama.org The availability of well-characterized reference materials for this compound and its metabolites is crucial for anti-doping laboratories to confidently identify and quantify these substances in seized products and biological samples. wada-ama.orglgcstandards.com
Forensic Science Applications of this compound Detection
This compound has been identified in various forensic contexts, primarily in the analysis of dietary supplements and in doping control samples from athletes. researchgate.netnih.govwebmd.com Its detection in products marketed as "nutritional supplements" underscores the issue of undeclared and illicit substances in this market. nih.govresearchgate.netnih.gov Forensic laboratories employ advanced analytical techniques to identify this compound and its metabolites in both product samples and biological matrices like urine. researchgate.netresearchgate.net
A case report from the Institute of Doping Analysis and Sports Biochemistry in Dresden detailed the analysis of a bodybuilder's urine sample, which revealed the presence of this compound and its metabolites, alongside other prohibited substances. researchgate.net The investigation extended to the analysis of confiscated dietary supplements, confirming this compound as a declared ingredient in several of the products. researchgate.net Such findings are critical in legal proceedings and for regulatory actions against manufacturers and distributors of adulterated supplements. nih.gov
The analytical workflow for this compound detection in a forensic setting typically involves a combination of chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques, providing the sensitivity and specificity required to identify these compounds and their metabolites, often at very low concentrations. researchgate.netnih.govmdpi.com
Strategies for Traceability and Detection Window Extension
A significant challenge in anti-doping and forensic toxicology is the limited time frame within which a parent compound can be detected after administration. nih.gov To address this, a key strategy is to identify and target long-term metabolites (LTMs) of the substance, which remain in the body for a longer period. nih.govnih.gov
In the case of this compound, research has focused on elucidating its metabolic fate in humans to identify such LTMs. nih.govdshs-koeln.de An initial study in 2013 identified two hydroxylated metabolites as potential targets. nih.govresearchgate.net However, a more recent and comprehensive study involved the administration of doubly labeled (deuterated) this compound to a human volunteer, with urine samples collected over 29 days. nih.govdshs-koeln.de This approach, combining deuterated drug administration with high-accuracy/high-resolution mass spectrometry and hydrogen isotope ratio mass spectrometry (IRMS), allowed for the detection of up to 40 different metabolites. nih.govdshs-koeln.deresearchgate.netdshs-koeln.de
The majority of these metabolites were found to be glucuronic acid conjugates. nih.govdshs-koeln.dedshs-koeln.de Crucially, this study identified three metabolites that were still detectable on day 29 post-administration, significantly extending the detection window beyond that of the parent compound. nih.govdshs-koeln.de The most promising of these long-term metabolites were 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol and 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol, which were subsequently synthesized and characterized for use as reference materials in routine doping control. nih.govdshs-koeln.deresearchgate.net
Another study investigating a nutritional supplement containing this compound found that while the parent compound was only detectable for 45 hours post-administration, two proposed metabolites, 2,17α-dimethyl-16ξ,17β-dihydroxy-5α-androst-1-en-3-one and 2,17α-dimethyl-3α,16ξ,17β-trihydroxy-5α-androst-1-ene, could be detected for up to one week. nih.gov The identification of sulfated metabolites is also an emerging area of research for extending the detection window of anabolic steroids. nih.govnih.gov
The following table summarizes key findings from metabolic studies aimed at extending the detection window for this compound:
| Parent Compound | Study Approach | Key Findings | Extended Detection Window | Reference(s) |
|---|---|---|---|---|
| This compound | Human excretion study with GC-MS/MS analysis | Identification of two 16-hydroxylated metabolites. | Up to 1 week | nih.gov |
| Doubly Labeled this compound | Human administration with HRMS and IRMS analysis | Detection of up to 40 deuterated metabolites, mainly glucuronide conjugates. Three metabolites were still detectable at day 29. | Up to 29 days | nih.govdshs-koeln.de |
Analytical Challenges in Identifying Designer Steroids
The clandestine nature of designer steroids like this compound presents significant analytical challenges for forensic and anti-doping laboratories. nih.govnih.gov These compounds are specifically synthesized to mimic the effects of known anabolic steroids while possessing a modified chemical structure intended to evade detection by standard analytical methods. researchgate.netnih.gov
One of the primary challenges is the lack of commercially available reference standards and mass spectral library data for these novel compounds. technologynetworks.com When a previously unknown steroid is encountered, analysts cannot rely on simple library matching for identification. technologynetworks.com This necessitates a more complex analytical approach involving structure elucidation using techniques such as high-resolution accurate mass-mass spectrometry (HRAM-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. technologynetworks.com
The sheer number and structural diversity of potential designer steroids make it impractical to develop targeted assays for every possible new compound. nih.gov Traditional screening methods that look for a predefined list of substances are inherently limited in their ability to detect truly novel agents. nih.gov This has led to the development of alternative strategies, such as non-targeted screening approaches that search for any compound with a steroidal structure or bioassays that identify substances based on their ability to bind to the androgen receptor, regardless of their specific chemical structure. nih.gov
Furthermore, the metabolism of these new designer steroids is often unknown, making it difficult to predict which metabolites should be targeted for long-term detection. wada-ama.org In vitro metabolism studies using human liver fractions (like S9 fractions or hepatocytes) can provide valuable preliminary data on potential metabolites before undertaking more complex and resource-intensive human administration studies. wada-ama.orgwada-ama.org
Isomeric differentiation also poses a significant challenge. Designer steroids can exist as various isomers with the same mass but different spatial arrangements of atoms, which can be difficult to distinguish using standard mass spectrometry alone. researchgate.net Chromatographic separation is therefore critical to resolve these isomers before they enter the mass spectrometer.
The following table outlines some of the key analytical challenges in the detection of designer steroids:
| Challenge | Description | Analytical Approach/Strategy | Reference(s) |
|---|---|---|---|
| Lack of Reference Materials | No commercially available standards for new, uncharacterized compounds. | Isolation and structure elucidation using NMR and HRMS. Synthesis of reference standards. | technologynetworks.comresearchgate.net |
| Evasion of Targeted Screens | Novel structures are not on the list of compounds targeted by routine screening methods. | Non-targeted screening, bioassays (e.g., androgen receptor binding assays). | nih.govnih.gov |
| Unknown Metabolism | The metabolic fate of new designer steroids is not known, hindering the identification of long-term markers. | In vitro metabolism studies (hepatocytes, S9 fractions), human administration studies with advanced analytical techniques. | wada-ama.orgwada-ama.org |
| Isomeric Differentiation | Difficulty in distinguishing between isomers with the same mass but different structures and potentially different biological activities. | Advanced chromatographic separation techniques coupled with mass spectrometry. | researchgate.net |
Synthetic Pathways and Structural Derivatization for Research Purposes
Chemical Synthesis of Methylstenbolone and its Metabolites
The synthesis of this compound and its metabolites is crucial for creating analytical reference materials, which are essential for identifying the compound and its metabolic products in biological samples. Research efforts have focused on synthesizing metabolites to improve the detection of its use.
In vivo metabolism studies have identified that this compound is excreted predominantly as a glucuronic acid conjugate. nih.govresearchgate.net However, to enhance detection windows for doping control, research has targeted the synthesis of longer-term metabolites. nih.govresearchgate.net Two such promising long-term metabolites, 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol and 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol, have been successfully synthesized for use as reference materials. nih.govresearchgate.net
The synthesis of these diol metabolites was achieved through the reduction of the parent compound. nih.gov A common laboratory procedure for this type of reduction involves dissolving this compound in a solvent like tetrahydrofuran (B95107) (THF) and then adding a reducing agent, such as lithium aluminum hydride, to convert the 3-keto group into a hydroxyl group. nih.gov The resulting products are then extracted and purified for characterization by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
In addition to targeted synthesis, in vitro models using human liver fractions (S9) and hepatocytes are employed to produce and identify principal phase I metabolites, which can then be chemically synthesized and fully characterized. scilit.com Studies have also proposed plausible structures for metabolites based on mass spectrometric data from human excretion studies, such as 16-hydroxylated derivatives, providing a roadmap for future synthetic efforts. nih.govnih.gov
Table 1: Synthesized Long-Term Metabolites of this compound
| Metabolite Name | Parent Compound | Synthesis Method | Analytical Characterization | Reference |
|---|---|---|---|---|
| 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol | This compound | Reduction with Lithium Aluminum Hydride | NMR Spectroscopy | nih.gov, researchgate.net |
| 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol | This compound | Reduction with Lithium Aluminum Hydride | NMR Spectroscopy | nih.gov, researchgate.net |
Structural Modifications and their Impact on Molecular Properties (Theoretical/Computational Studies)
Theoretical and computational studies are powerful tools for predicting how structural modifications to a steroid molecule might affect its biological activity. While specific computational studies focusing exclusively on this compound are not prominent in the reviewed literature, extensive research on analogous androgens, such as dihydrotestosterone (B1667394) (DHT) and other steroid families, provides a framework for understanding these relationships. nih.govscilit.comnih.gov These studies, often employing methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), explore the link between a molecule's structure and its binding affinity to the androgen receptor (AR). scilit.comnih.gov
QSAR models for the 4,5α-dihydrotestosterone steroid family, to which this compound belongs, have demonstrated that the shape, hydrophobicity, and electronic properties of the molecule are critical for its biological activity. scilit.com These models reveal that the net charges on specific atoms within the steroid's core structure (including atoms at positions C4, C8, C11, C13, and C16) significantly contribute to the molecule's binding affinity with the androgen receptor. scilit.com Similarly, for other steroid families, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), total dipole moment, and chemical potential are key determinants of interaction with the receptor. nih.gov
Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has been used to show that the steric and electrostatic fields of structurally diverse ligands are primary determinants of their androgen receptor binding affinity. nih.gov Such computational models can be used to predict the binding strength of new or theoretical metabolites. nih.gov In silico molecular modeling is also used to explore the specific interactions, such as hydrogen bonds and hydrophobic interactions, between androgens and amino acid residues within the AR's ligand-binding cleft. frontiersin.org These computational approaches are instrumental in the rational design of new compounds and for predicting the activity of uncharacterized steroid analogues. mdpi.com
Microbial Transformation of this compound
Microbial transformation is a valuable biotechnological tool that utilizes the enzymatic systems of microorganisms to create novel derivatives of chemical compounds, often with high regio- and stereo-selectivity. aps.org This process has been successfully applied to this compound to generate new metabolites that are not easily produced through conventional chemical synthesis.
Research has demonstrated that fungal cell suspension cultures can effectively transform this compound into a variety of new, hydroxylated analogues. The fungi Macrophomina phaseolina and Cunninghamella blakesleeana have been used to biotransform this compound into nine different analogues. nih.govnih.gov The primary reactions catalyzed by these microorganisms are hydroxylations at various positions on the steroid nucleus. nih.govnih.gov Among the products, several were identified as novel compounds, including 2,17α-dimethyl-7α,17β-dihydroxy-5α-androst-1-en-3-one and 2,17α-dimethyl-15β,17β-dihydroxy-5α-androst-1-en-3-one. nih.gov
In another study, Cephalosporium aphidicola and Fusarium lini were also found to catalyze the hydroxylation of this compound, yielding five new metabolites. nih.gov A notable finding was that these fungi exclusively catalyzed hydroxylation at alpha positions on the steroid structure. nih.gov The structures of all resulting metabolites were elucidated using advanced spectroscopic techniques, including NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS). nih.govnih.gov These biotransformation studies not only expand the library of known this compound derivatives but also highlight an efficient method for producing analogues that may possess unique biological properties. nih.govnih.gov
Table 2: Metabolites of this compound Produced by Microbial Transformation
| Microorganism | Resulting Metabolite | Type of Transformation | Reference |
|---|---|---|---|
| Macrophomina phaseolina | 2,17α-dimethyl-7α,17β-dihydroxy-5α-androst-1-en-3-one | Hydroxylation | nih.gov, nih.gov |
| Macrophomina phaseolina | 2,17α-dimethyl-15β,17β-dihydroxy-5α-androst-1-en-3-one | Hydroxylation | nih.gov, nih.gov |
| Macrophomina phaseolina | 2,17α-dimethyl-6α,9α,17β-trihydroxy-5α-androst-1-en-3-one | Hydroxylation | nih.gov, nih.gov |
| Cunninghamella blakesleeana | 2-methyl-17β-hydroxy-17α-(hydroxymethyl)-5α-androst-1-en-3,6-dione | Hydroxylation, Oxidation | nih.gov, nih.gov |
| Cunninghamella blakesleeana | 2-methyl-17β-hydroxy-17α-(hydroxymethyl)-5β-androst-1-en-3,6-dione | Hydroxylation, Oxidation | nih.gov, nih.gov |
| Cephalosporium aphidicola | 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane | Hydroxylation, Reduction | nih.gov |
| Fusarium lini | 2α-methyl-7α-hydroxy-5α-androstan-3,17-dione | Hydroxylation, Oxidation | nih.gov |
| Fusarium lini | 2-methylandrosta-11α-hydroxy-1,4-diene-3,17-dione | Hydroxylation, Dehydrogenation | nih.gov |
| Fusarium lini | 2-methylandrosta-14α-hydroxy-1,4-diene-3,17-dione | Hydroxylation, Dehydrogenation | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol |
| 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol |
| 16-hydroxythis compound |
| Tetrahydrofuran |
| Lithium aluminum hydride |
| Dihydrotestosterone (DHT) |
| 2,17α-dimethyl-7α,17β-dihydroxy-5α-androst-1-en-3-one |
| 2,17α-dimethyl-15β,17β-dihydroxy-5α-androst-1-en-3-one |
| 2,17α-dimethyl-6α,9α,17β-trihydroxy-5α-androst-1-en-3-one |
| 2-methyl-17β-hydroxy-17α-(hydroxymethyl)-5α-androst-1-en-3,6-dione |
| 2-methyl-17β-hydroxy-17α-(hydroxymethyl)-5β-androst-1-en-3,6-dione |
| 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane |
| 2α-methyl-7α-hydroxy-5α-androstan-3,17-dione |
| 2-methylandrosta-11α-hydroxy-1,4-diene-3,17-dione |
Comparative Academic Research Perspectives on Methylstenbolone
Comparison of Molecular Mechanisms with Other Androgenic Steroids
Methylstenbolone (2α,17α-dimethyl-5α-androst-1-en-17β-ol-3-one) is a synthetic androstane (B1237026) steroid and a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.org Its molecular mechanism, like other anabolic-androgenic steroids (AAS), is primarily mediated through its interaction with the androgen receptor (AR). nih.gov Upon entering a cell, AAS bind to the AR in the cytoplasm. This complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs). nih.gov This action modulates the transcription of target genes, leading to the anabolic and androgenic effects associated with these compounds.
The chemical structure of this compound is notable for several modifications to the basic steroid skeleton, which are designed to enhance its properties. It is the 17α-methylated derivative of stenbolone (B1681136) and the δ¹-isomer of methasterone (B159527). wikipedia.org The 17α-methylation makes the compound orally active by protecting it from extensive first-pass metabolism in the liver. Chemical modifications to the steroid structure aim to create compounds with higher oral bioavailability, optimized pharmacokinetics, and a more favorable anabolic-to-androgenic ratio. nih.gov
The binding affinity of a steroid to the androgen receptor is a key determinant of its potency. Dihydrotestosterone (DHT) generally exhibits a higher binding affinity for the AR compared to testosterone (B1683101). kjsm.org Synthetic steroids are often designed to have even stronger interactions. For instance, studies on various synthetic steroids show that minor structural differences significantly influence binding strength to the human androgen receptor ligand-binding domain (hARLBD). nipne.ro While specific binding affinity data for this compound is not extensively detailed in comparative studies, research on similar compounds like methandrostenolone (B1676361) shows it can have a higher binding affinity for the hARLBD than testosterone. nipne.ro The structural flexibility of the ligand-receptor complex is crucial; the rigid plane of steroids can limit the range of conformational changes, whereas more pliable nonsteroidal molecules (SARMs) can induce more specific downstream effects. kjsm.org
Table 1: Comparative Properties of Selected Androgenic Steroids
| Compound | Chemical Classification | Key Structural Features | Primary Receptor | Known Relative AR Binding Affinity |
|---|---|---|---|---|
| This compound | Synthetic DHT Derivative | 17α-methylated, δ¹-isomer of methasterone | Androgen Receptor (AR) | High (Specific value not widely published in comparative studies) |
| Testosterone | Endogenous Androgen | Base steroid hormone | Androgen Receptor (AR) | Baseline reference |
| Dihydrotestosterone (DHT) | Endogenous Androgen | 5α-reduced metabolite of testosterone | Androgen Receptor (AR) | Higher than Testosterone kjsm.org |
| Methasterone | Synthetic DHT Derivative | 17α-methylated, 2α-methylated | Androgen Receptor (AR) | High |
| Nandrolone | Synthetic 19-nortestosterone derivative | Lacks carbon-19 | Androgen Receptor (AR) | High, similar to testosterone houstonmethodist.org |
Comparative Metabolic Fate with Structurally Related Compounds
The metabolism of this compound is characterized by its relative stability, a feature advertised for designer steroids. nih.gov However, the human body does process it, primarily through Phase I (hydroxylation) and Phase II (conjugation) reactions. The main route of excretion is as a glucuronic acid conjugate of the parent compound. nih.govresearchgate.net
Research has identified numerous metabolites of this compound. In vitro studies using human liver microsomes (HLM) have detected up to ten mono-hydroxylated derivatives and another unidentified derivative. nih.govresearchgate.net In vivo studies involving human administration have been even more revealing, identifying up to 40 different deuterated metabolites, the majority of which are glucuronide conjugates. nih.gov Key long-term metabolites that have been synthesized and characterized for doping control purposes include 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol and 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol. nih.gov These metabolites can be detected in urine for an extended period, with some still present 29 days after a single administration. nih.gov
When comparing this compound's metabolism to structurally related compounds, notable differences emerge. Methasterone, which is structurally very similar, also undergoes hydroxylation and is excreted primarily as glucuronidated compounds. researchgate.net However, studies have shown that after administering isolated this compound, no methasterone or its metabolites were detected, indicating distinct metabolic pathways despite their structural closeness. nih.govresearchgate.net In contrast, when a product containing both compounds was administered, the resulting metabolites were mainly those of methasterone. nih.gov The metabolism of stenbolone, the non-methylated parent of this compound, results in stenbolone itself being a major metabolite detectable for over 120 hours post-administration, accounting for a significant percentage of the ingested dose. researchgate.net This highlights how the addition of methyl groups in this compound alters its metabolic fate and stability.
Table 2: Metabolic Profile of this compound and Related Compounds
| Compound | Primary Metabolic Reactions | Key Identified Metabolites | Primary Conjugation |
|---|---|---|---|
| This compound | Hydroxylation (mono- and di-), Reduction | Parent compound, various hydroxylated metabolites (e.g., 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol) nih.gov | Glucuronidation nih.gov |
| Methasterone | Hydroxylation, Reduction | Parent compound, dihydromethasterone, hydroxylated metabolites researchgate.net | Glucuronidation researchgate.net |
| Stenbolone | Reduction, Hydroxylation | Parent compound (Stenbolone), nine other metabolites identified researchgate.net | Glucuronidation, Sulfation researchgate.net |
Evolution of Detection Strategies for Novel Steroids in a Research Context
The emergence of designer steroids like this compound, which were synthesized to evade detection, has been a major catalyst for the evolution of analytical strategies in anti-doping research. nih.govoup.com Early methods for steroid detection included techniques like thin-layer chromatography (TLC) and enzyme-linked immunosorbent assays (ELISA). researchgate.net While useful for initial screening, these methods often lack the sensitivity and specificity required to identify novel compounds or to distinguish between endogenous and exogenous steroids. researchgate.netnih.gov
The gold standard for steroid confirmation quickly became chromatographic methods coupled with mass spectrometry (MS). nih.gov Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique, allowing for the separation of compounds in a sample and their identification based on their unique mass-to-charge ratio and fragmentation patterns. iastate.eduastm.org However, as clandestine chemistry produced more sophisticated steroids, analytical methods had to advance further.
The introduction of liquid chromatography-tandem mass spectrometry (LC-MS/MS) offered significant advantages, including the ability to analyze a wider range of compounds, often with less sample preparation. researchgate.net More recently, high-resolution mass spectrometry (HRMS) has become a powerful tool. HRMS provides highly accurate mass measurements, enabling researchers to determine the elemental composition of an unknown compound and to detect metabolites at extremely low concentrations. researchgate.net This is crucial for identifying novel designer steroids and for extending the window of detection by targeting long-term metabolites. nih.gov
A significant evolution in detection philosophy is the move away from targeting only known parent drugs. Research now focuses heavily on identifying the unique metabolites of a steroid, as these often remain in the body far longer than the original compound. nih.govnih.gov Another advanced strategy is the Athlete Biological Passport (ABP). researchgate.netnih.gov This approach involves longitudinal monitoring of an athlete's biological markers, including their urinary steroid profile. researchgate.netnih.gov Instead of looking for a specific banned substance, the ABP seeks to identify deviations from an individual's established baseline, which could indicate doping, even with an unknown substance. researchgate.net This indirect approach is a key strategy in the effort to detect the use of new and uncharacterized designer steroids. nih.gov
Table 3: Evolution of Steroid Detection Techniques
| Technique | Principle | Application in Steroid Detection | Limitations |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. astm.org | Early screening and separation of steroids. astm.org | Low sensitivity and specificity; requires confirmation. researchgate.net |
| Immunoassays (e.g., ELISA) | Uses antibodies to detect specific steroid structures. | Rapid screening for known classes of steroids. | Can have high detection limits and cross-reactivity; may not detect novel structures. researchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then ionized and identified by their mass-to-charge ratio. iastate.edu | Considered a standard for confirmation of known steroids and their metabolites. iastate.edu | Requires derivatization for many steroids; may not be suitable for thermally unstable compounds. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase, followed by two stages of mass analysis for high specificity. researchgate.net | Highly sensitive and specific detection of a wide range of steroids and their metabolites. researchgate.net | Can be complex and expensive. |
| High-Resolution Mass Spectrometry (HRMS) | Provides very precise mass measurements, allowing for determination of elemental composition. researchgate.net | Identification of unknown "designer" steroids and their metabolites without a reference standard. | High instrument cost and complex data analysis. |
| Athlete Biological Passport (ABP) | Longitudinal monitoring of an individual's biological variables over time. researchgate.netnih.gov | Indirect detection of doping by observing deviations from an established individual norm. researchgate.net | Requires extensive data management and expert interpretation; susceptible to confounding factors. |
Future Directions in Methylstenbolone Research
Advanced Spectroscopic and Structural Biology Approaches
The precise elucidation of methylstenbolone's structure and that of its metabolites is fundamental to understanding its activity and for the development of sensitive detection methods. Advanced spectroscopic techniques are central to this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for detailed structural analysis of this compound. smolecule.com Proton (¹H) NMR can identify the characteristic signals of its various structural features. smolecule.com
Infrared (IR) spectroscopy provides complementary information by identifying the functional groups present in the molecule. The IR spectrum of this compound shows distinctive absorption bands corresponding to its key structural components. smolecule.com Furthermore, Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, particularly within the conjugated system formed by the double bond and keto group. smolecule.com
Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of this compound and its metabolites, which is vital for their identification. smolecule.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foundational in the analysis of this compound. nih.gov More advanced methods like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and GC coupled with tandem mass spectrometry (GC-MS/MS) offer enhanced sensitivity and specificity for identifying metabolites in complex biological samples. nih.gov The use of hydrogen isotope ratio mass spectrometry (IRMS) combined with high-accuracy/high-resolution mass spectrometry has also been employed to trace and identify metabolites of deuterated this compound. nih.govresearchgate.net
Structural biology techniques, particularly X-ray crystallography, have the potential to provide atomic-level resolution of this compound's three-dimensional structure. This information is invaluable for understanding its interaction with biological targets.
| Spectroscopic Technique | Application in this compound Research | Key Findings/Capabilities |
| Nuclear Magnetic Resonance (NMR) | Elucidation of detailed molecular structure. | Provides information on the chemical environment of individual atoms. smolecule.com |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Reveals characteristic absorption bands for carbonyl and hydroxyl groups. smolecule.com |
| Ultraviolet-visible (UV-Vis) Spectroscopy | Analysis of electronic transitions. | Shows a characteristic absorption maximum for the α,β-unsaturated carbonyl chromophore. smolecule.com |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for identification. | Techniques like GC-MS and LC-MS are standard for analysis. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Sensitive detection and characterization of metabolites in biological matrices. | LC-HRMS has been used to identify numerous metabolites. smolecule.comnih.gov |
In Silico Modeling for Predicting Pharmacological and Metabolic Profiles
Computational, or in silico, modeling represents a powerful and cost-effective approach to predict the pharmacological and metabolic profiles of compounds like this compound. nih.gov These methods are becoming increasingly important in the early stages of drug discovery and for understanding the properties of uncharacterized substances. nih.govuni-hamburg.de
In silico tools can predict a range of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov By analyzing the structure of this compound, these models can forecast its likely metabolic pathways and identify potential sites of metabolism on the molecule. uni-hamburg.de This is particularly valuable for guiding experimental metabolism studies and for anticipating the formation of active or reactive metabolites.
Pharmacophore modeling and molecular docking simulations can be used to predict how this compound interacts with biological targets, such as the androgen receptor. These computational techniques help in understanding the structural basis of its anabolic and androgenic activities. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of this compound and related compounds with their biological activities. uni-hamburg.de The integration of machine learning algorithms with large datasets of known steroids can further enhance the predictive accuracy of these models. pharmajen.comoptibrium.comyoutube.com
| In Silico Modeling Technique | Application for this compound | Predicted Outcomes |
| ADMET Prediction | Forecasting pharmacokinetic properties. | Absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |
| Metabolism Prediction | Identifying likely metabolic transformations. | Potential sites of hydroxylation and other biotransformations. uni-hamburg.de |
| Molecular Docking | Simulating binding to biological targets. | Interaction with the androgen receptor and other potential binding sites. |
| QSAR Modeling | Correlating structure with biological activity. | Predicting anabolic and androgenic potency based on molecular structure. uni-hamburg.de |
Development of Novel In Vitro and Ex Vivo Models for Mechanistic Studies
To overcome the ethical and practical limitations of human administration studies, the development and use of novel in vitro and ex vivo models are crucial for detailed mechanistic investigations of this compound. nih.govdshs-koeln.de These models provide controlled environments to study its metabolism and cellular effects.
In vitro models using human liver microsomes (HLM) have been instrumental in identifying the phase I metabolites of this compound. nih.govdshs-koeln.deresearchgate.net Studies with HLM have successfully identified multiple mono-hydroxylated derivatives of the compound. nih.govdshs-koeln.de The use of homogenized horse liver has also been reported for in vitro metabolic studies. researchgate.net
More advanced models, such as the uPA+/+-SCID chimeric mouse model with humanized liver, offer a bridge between in vitro and in vivo studies. nih.govdshs-koeln.deresearchgate.net This model allows for the investigation of human-like metabolism in a living organism, providing valuable insights into the biotransformation of this compound. researchgate.net For instance, in chimeric mouse urine, di-hydroxylated metabolites of this compound have been identified. nih.govdshs-koeln.de
Future research could explore the use of three-dimensional (3D) cell cultures, such as liver organoids and "liver-on-a-chip" platforms. semanticscholar.org These models more closely mimic the complex architecture and cellular interactions of the human liver, potentially providing more accurate predictions of metabolic pathways and hepatotoxicity. semanticscholar.org Precision-cut liver slices (PCLS) are another valuable ex vivo model that preserves the native liver architecture and can be used for studying drug metabolism and toxicity. semanticscholar.org
| Model Type | Specific Example | Application in this compound Research | Key Findings |
| In Vitro | Human Liver Microsomes (HLM) | Study of Phase I metabolism. | Identification of ten mono-hydroxylated metabolites (U1-U10) and one unidentified derivative (U13). nih.govdshs-koeln.de |
| In Vitro | Homogenized Horse Liver | Investigation of metabolic pathways in an equine model. | Hydroxylation was the primary biotransformation observed. researchgate.net |
| Ex Vivo / In Vivo | uPA+/+-SCID Chimeric Mouse | In vivo study of human-like metabolism. | Identification of di-hydroxylated metabolites (U11-U12) in urine. nih.govdshs-koeln.de |
| Future Models | Liver Organoids, Liver-on-a-Chip | Advanced mechanistic and toxicity studies. | Potential for more accurate prediction of human metabolism and hepatotoxicity. semanticscholar.org |
Interdisciplinary Research Integrating Molecular Biology, Analytical Chemistry, and Forensic Science
The study of this compound, particularly in the context of its use as a designer steroid, necessitates a highly interdisciplinary approach. The integration of molecular biology, analytical chemistry, and forensic science is essential for effective detection and control.
Molecular biology techniques are fundamental to understanding the metabolism of this compound, which is a prerequisite for identifying suitable urinary biomarkers for doping control. nih.gov The identification of long-term metabolites is a key goal, as these can extend the window of detection after administration. nih.gov
Analytical chemistry provides the sophisticated tools required for the detection and quantification of this compound and its metabolites in biological samples. dundee.ac.uk The development of robust and sensitive analytical methods, such as GC-MS/MS and LC-HRMS, is a direct outcome of this interdisciplinary collaboration. nih.govdshs-koeln.de These methods are then applied in forensic science, particularly in anti-doping laboratories, to analyze athlete samples. sepscience.com
The synergy between these fields is evident in studies where the administration of labeled this compound (a molecular biology approach) is followed by the analysis of urine samples using advanced mass spectrometry techniques (analytical chemistry) to identify long-term metabolites for forensic applications. nih.gov This integrated approach ensures that analytical methods are targeting the most relevant and persistent markers of this compound use, thereby enhancing the effectiveness of anti-doping programs.
| Discipline | Contribution to this compound Research | Examples of Application |
| Molecular Biology | Understanding metabolic pathways and identifying biomarkers. | In vitro and in vivo metabolism studies. nih.govdshs-koeln.deresearchgate.net |
| Analytical Chemistry | Developing sensitive and specific detection methods. | GC-MS/MS, LC-HRMS, and IRMS for analysis of biological samples. nih.gov |
| Forensic Science | Applying analytical methods for doping control and other legal purposes. | Analysis of athlete urine samples for this compound and its metabolites. sepscience.com |
| Interdisciplinary Synergy | Comprehensive approach from metabolism to detection. | Use of administration studies with labeled compounds to identify long-term metabolites for forensic detection. nih.gov |
Q & A
Q. What are the established analytical techniques for quantifying Methylstenbolone purity and stability in experimental formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is standard for quantifying this compound purity. Stability studies require controlled degradation conditions (e.g., heat, light, pH variations) followed by validated assays to monitor degradation products . Ensure measurement precision aligns with instrument capabilities (e.g., reporting ≤3 significant figures unless justified) .
Q. How can researchers design synthesis protocols for this compound to ensure reproducibility?
Methodological Answer: Document reaction parameters (solvents, catalysts, temperatures, and times) in subsections under "Materials and Methods." Include spectral data (NMR, IR) and chromatographic profiles for novel intermediates. For reproducibility, provide step-by-step protocols in supplementary materials, adhering to journal guidelines on compound characterization .
Q. What in vitro models are validated for preliminary assessment of this compound’s anabolic activity?
Methodological Answer: Use androgen receptor (AR) transactivation assays in cell lines (e.g., HEK293) with luciferase reporters. Normalize results to positive controls (e.g., dihydrotestosterone) and include dose-response curves. Validate findings with competitive binding assays to rule out non-specific interactions .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
Methodological Answer: Investigate pharmacokinetic factors (bioavailability, metabolism) using radiolabeled compounds in animal models. Compare tissue distribution profiles and metabolite identification via LC-MS/MS. Control for inter-species metabolic differences by correlating in vitro hepatic microsomal data with in vivo outcomes .
Q. What statistical approaches resolve contradictions in dose-dependent effects reported across this compound studies?
Methodological Answer: Apply meta-analysis to aggregate data from peer-reviewed studies, weighting results by sample size and methodological rigor. Test for heterogeneity using Cochran’s Q statistic. If contradictions persist, conduct power analyses to design new studies with sufficient sample sizes, pre-registering protocols to minimize bias .
Q. How can researchers optimize experimental designs to isolate this compound’s mechanism of action from confounding hormonal interactions?
Methodological Answer: Use AR-knockout animal models or siRNA-mediated gene silencing in cell cultures. Pair with hormone panels (testosterone, cortisol) measured via ELISA or LC-MS. Include covariate analysis (e.g., age, sex) in metadata files to control for confounding variables .
Q. What methodologies validate the long-term toxicological effects of this compound in preclinical models?
Methodological Answer: Conduct 6–12-month chronic toxicity studies in rodents, monitoring hematological, hepatic, and renal biomarkers. Perform histopathological analyses and compare results to control cohorts. Adhere to ethical guidelines for animal research, including IRB-approved protocols and humane endpoints .
Q. How do researchers reconcile conflicting data on this compound’s metabolites and their biological activity?
Methodological Answer: Use stable isotope-labeled this compound in tracer studies to track metabolite formation in vivo. Pair with in vitro enzymatic assays (e.g., CYP3A4 activity) to identify metabolic pathways. Publish raw LC-MS/MS datasets in open-access repositories for independent verification .
Methodological Best Practices
- Data Reporting : Align numerical precision with instrument capabilities (e.g., HPLC retention times to two decimal places) .
- Replication : Share detailed protocols, raw data, and code in supplementary materials to facilitate replication .
- Ethical Compliance : For human tissue studies, document informed consent and anonymize data per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
